molecular formula C17H24N2O4 B8522880 tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate

tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate

Cat. No.: B8522880
M. Wt: 320.4 g/mol
InChI Key: JQWDAYRTALRSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate is an organic compound with a complex structure that includes a carbamate group, an isoquinoline ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl carbamate with an appropriate isoquinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate is unique due to its combination of a carbamate group, an isoquinoline ring, and a tert-butyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-(1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate

InChI

InChI=1S/C17H24N2O4/c1-10(2)22-11-8-13-12(6-7-18-15(13)20)14(9-11)19-16(21)23-17(3,4)5/h8-10H,6-7H2,1-5H3,(H,18,20)(H,19,21)

InChI Key

JQWDAYRTALRSCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(CCNC2=O)C(=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (77a, 1.76 g, 7.06 mmol) in anhydrous dioxane (100 mL) was added CDI (1.43 g, 8.83 mmol). The resulting mixture was stirred at room temperature for 30 minutes, then stirred at 100° C. for 30 minutes. After cooling down to room temperature, TMSA (1.50 mL, 10.8 mmol) was added. After stirring the reaction mixture for 2 hours, t-butanol (25.0 mL) was added. The resulting mixture was stirred at 100° C. overnight. After cooling to room temperature and concentrating under vacuum, the resulting residue was purified by column chromatography (0-100% EtOAc/heptanes) to give tert-butyl [1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate (77b, 958 mg, 42%) as a solid.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.